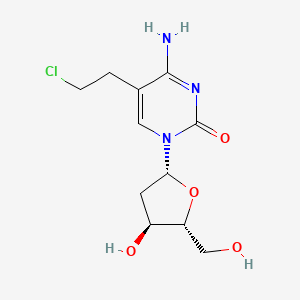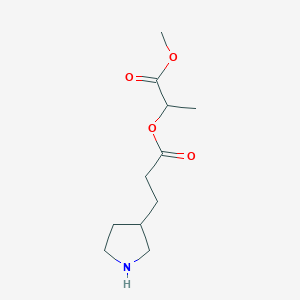
1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate is an organic compound that features a methoxy group, a ketone, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate typically involves the esterification of 3-(pyrrolidin-3-yl)propanoic acid with 1-methoxy-1-oxopropan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-methoxy-1-oxopropanoic acid.
Reduction: Formation of 1-methoxy-1-hydroxypropan-2-yl 3-(pyrrolidin-3-yl)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-pyrrol-2-yl)propanoate: Similar structure but lacks the methoxy and ketone groups.
Methoxy (2-oxopyrrolidin-1-yl) acetate: Contains a pyrrolidine ring and a methoxy group but differs in the overall structure.
Uniqueness
1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate is unique due to the presence of both a methoxy group and a ketone group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 2-(3-pyrrolidin-3-ylpropanoyloxy)propanoate |
InChI |
InChI=1S/C11H19NO4/c1-8(11(14)15-2)16-10(13)4-3-9-5-6-12-7-9/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
WALJLTRKCSCKMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC(=O)CCC1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


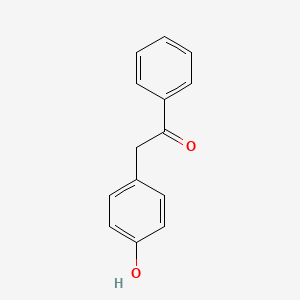
![2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline](/img/structure/B12907749.png)
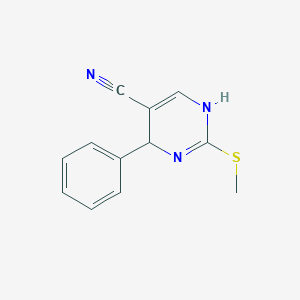
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907767.png)
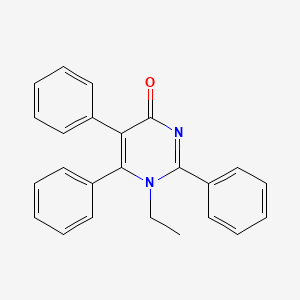
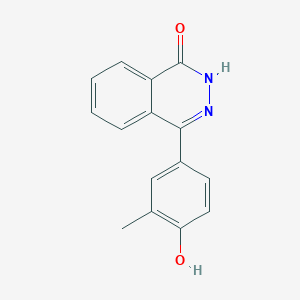
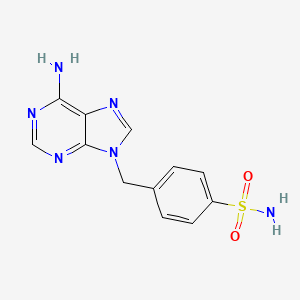
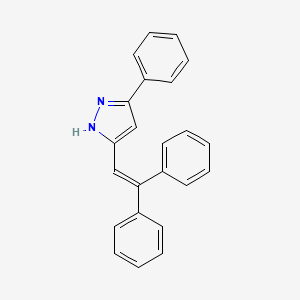



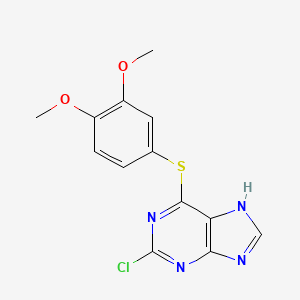
![4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one](/img/structure/B12907803.png)
